N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. This compound is characterized by its unique trifluoromethyl group and cyclopropane structure, which contribute to its biological activity and specificity.
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride belongs to the class of cyclopropanecarboxamides, which are organic compounds featuring a cyclopropane ring bonded to a carboxamide functional group. This classification is significant due to the compound's potential biological activities and its role in drug development.
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride can be achieved through several methods:
The synthesis often requires careful control of temperature and reaction times to ensure optimal yields. The use of bases such as potassium hydroxide or cesium carbonate is also common to promote condensation reactions during synthesis .
The molecular formula of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride is CHFNO·HCl, with a molecular weight of approximately 257.25 g/mol. The structure features:
The InChI key for this compound is 1S/C11H11F3N2O.ClH, which provides a standardized representation of its structure for database searches and chemical informatics applications .
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride can participate in various chemical reactions, including:
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly affect the outcomes of these reactions. For example, using specific bases or catalysts can enhance selectivity towards desired products .
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride has been investigated for its potential as an inhibitor of protein kinases, which are crucial in regulating cellular functions and signaling pathways.
The mechanism typically involves binding to the active site of the kinase enzyme, thereby preventing substrate phosphorylation and inhibiting downstream signaling pathways associated with cell proliferation and survival . This mechanism positions the compound as a candidate for cancer therapeutics.
Relevant data indicate that these properties make it suitable for pharmaceutical applications where solubility and stability are critical factors .
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride has significant applications in scientific research:
The construction of the cyclopropane moiety in N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide relies on regioselective methods to ensure stereochemical integrity and ring stability. The most industrially viable approach involves α-alkylation of phenyl acetonitrile derivatives using 1,2-dibromoethane under basic conditions (K₂CO₃ or NaH) in anhydrous dimethylformamide. This reaction proceeds via nucleophilic displacement to form the cyclopropane ring, achieving yields of 68–75% at 60–80°C [2]. Critical parameters include stoichiometric control of dibromoethane (1.05–1.2 equivalents) to minimize di-alkylation byproducts and the use of phase-transfer catalysts like tetrabutylammonium bromide to accelerate ring closure [2].
Alternatively, biocatalytic cyclopropanation using engineered heme enzymes (e.g., cytochrome P450 variants) enables enantioselective synthesis. These enzymes catalyze carbene transfer from ethyl diazoacetate to styrene derivatives under mild aqueous conditions (pH 7.5, 25°C). Directed evolution of P450BM3 mutants has improved turnover numbers to >1,400 and ee values >98% for the (1R,2S)-cyclopropane configuration, though substrate loading remains limited to ≤10 mM to prevent enzyme inactivation [7].
Table 1: Cyclopropane Synthesis Performance Comparison
Method | Yield (%) | Reaction Conditions | Stereoselectivity | Key Limitations |
---|---|---|---|---|
Dibromoethane Alkylation | 68–75 | DMF, 80°C, 12 h | Racemic | Di-alkylation impurities (5–8%) |
P450BM3-Catalyzed | 52–60 | Buffer (pH 7.5), 25°C, 24 h | >98% ee (1R,2S) | Low substrate concentration |
Post-formation, the nitrile intermediate undergoes hydrolysis to the carboxylic acid using concentrated hydrochloric acid at reflux (110°C, 8 h). This step necessitates careful pH control during workup (pH 5–6) to prevent decarboxylation, with yields averaging 85% [2].
Coupling the cyclopropanecarboxylic acid to the 4-amino-3-(trifluoromethyl)aniline moiety demands precision due to the electron-withdrawing trifluoromethyl group’s propensity to diminish nucleophilicity. Two principal methodologies have been optimized:
Acid Chloride-Mediated Coupling: Activation of the cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) in refluxing dichloromethane generates the corresponding acyl chloride. Subsequent reaction with 4-amino-3-(trifluoromethyl)aniline in tetrahydrofuran at 0–5°C, using triethylamine as a base, affords the amide in 70–78% yield. Critical to success is the use of stoichiometric Et₃N (2.2 equivalents) to neutralize HCl byproducts that otherwise promote aniline protonation and reduce reactivity [9].
Propanephosphonic Acid Anhydride (T3P®)-Promoted Coupling: This method circumvents the instability of acid chlorides. A mixture of carboxylic acid, aniline, and T3P® (50% w/w in ethyl acetate) in acetonitrile is stirred at 25°C for 4 h, achieving yields of 88–92%. The trifluoromethyl group’s ortho effect necessitates a 10–15% excess of aniline to compensate for steric hindrance .
Table 2: Amidation Reaction Optimization Parameters
Activation Method | Solvent | Temperature | Base/Additive | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
SOCl₂ (Acyl Chloride) | THF | 0–5°C | Triethylamine (2.2 eq) | 70–78 | <2% Di-acylated byproduct |
T3P® (50% in EtOAc) | Acetonitrile | 25°C | None | 88–92 | <0.5% Esterification side-product |
Purification employs silica gel chromatography (ethyl acetate/hexanes, 1:1) or recrystallization from ethanol/water (3:1), with the latter reducing residual triethylamine hydrochloride to <500 ppm [9].
Salt formation is critical for enhancing the compound’s crystallinity, stability, and aqueous solubility. The free base is dissolved in anhydrous ethanol (10 volumes) and treated with 1.05 equivalents of hydrochloric acid (2M in diethyl ether) at 50°C. Slow cooling to 4°C at 0.5°C/min induces crystallization, yielding needle-like crystals with 95–97% purity [1]. For higher purity (>99%), anti-solvent crystallization using acetone/water (4:1) reduces residual solvents to ICH Q3C limits (<600 ppm ethanol, <500 ppm dichloromethane) [8].
Key process variables include:
Table 3: Crystallization Solvent System Performance
Solvent System | Purity (%) | Crystal Morphology | Residual Solvent (ppm) | Yield (%) |
---|---|---|---|---|
Ethanol (10 vol) | 95–97 | Needles | Ethanol: 2,500–3,000 | 82–85 |
Acetone/Water (4:1) | >99.5 | Prismatic | Acetone: 800; Water: N/A | 75–78 |
XRPD analysis confirms polymorphic Form I (characteristic peaks at 2θ = 8.5°, 15.1°, 20.7°) in all batches, essential for consistent dissolution rates [8]. Final purity verification via HPLC uses a C18 column (acetonitrile/0.1% phosphoric acid gradient), confirming ≥99.0% chemical purity and ≤0.1% individual impurities [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2